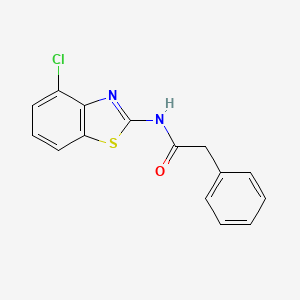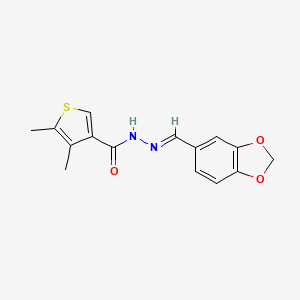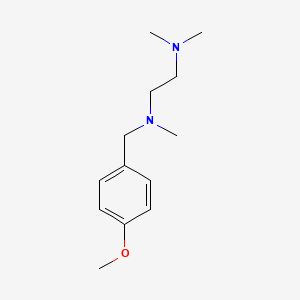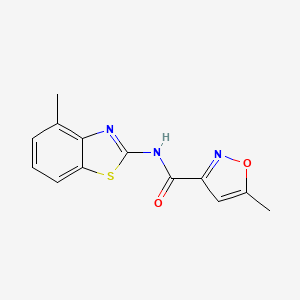![molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptors. These receptors are found in immune cells, including microglia and macrophages, and play a key role in inflammatory responses. A-804598 has shown promise as a potential therapeutic target for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and chronic pain.
作用機序
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide works by selectively blocking P2X7 receptors. These receptors are involved in the activation of inflammasomes, which are complexes that initiate the inflammatory response. By blocking P2X7 receptors, this compound can reduce the activation of inflammasomes and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and demyelination in animal models of multiple sclerosis, and has been shown to inhibit the release of pro-inflammatory cytokines in models of chronic pain. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors without affecting other receptors or systems in the body. However, one limitation is that this compound may not be effective in all inflammatory diseases, as the role of P2X7 receptors may vary depending on the disease.
将来の方向性
There are a number of potential future directions for research on 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. One area of focus could be on developing more potent and selective P2X7 receptor antagonists. Additionally, research could be done to better understand the role of P2X7 receptors in different inflammatory diseases, and to determine which diseases may be most responsive to treatment with this compound. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
合成法
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylpyridine with tert-butyl bromoacetate to form 2-tert-butyl-6-methylpyridine-3,5-dicarboxylate. This compound is then reacted with sodium hydride and 3,4-dimethoxybenzyl bromide to form this compound.
科学的研究の応用
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination. It has also been studied for its potential use in treating chronic pain, as it can inhibit the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
特性
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)



![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)


![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



